3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chemical compound with the CAS Number: 6319-19-3 . It has a molecular weight of 214.26 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2,(H,15,16) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 102-103 degrees Celsius .Scientific Research Applications
Synthesis and Stereostructure Studies
3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives have been extensively studied for their unique stereochemical properties. Researchers have synthesized various diastereomers and epimers of this compound, particularly focusing on their stereostructure using techniques like IR and NMR spectroscopy (Palkó et al., 2005).
Application in Polymer Synthesis
This compound has been utilized in the synthesis of alicyclic polymers, especially for 193 nm photoresist materials. Its derivatives are instrumental in forming cycloaliphatic co- and terpolymers, contributing to the development of materials with varying glass transition temperatures and solubility properties (Okoroanyanwu et al., 1998).
Stereochemical Transformations
Studies have shown that the compound undergoes interesting stereochemical transformations under specific conditions, leading to the formation of various structurally unique derivatives. These transformations are crucial for understanding the chemical behavior and potential applications of the compound in more complex chemical syntheses (Stájer et al., 1983).
Enzymatic Kinetic Resolution
The compound has been a subject of enzymatic kinetic resolution studies, revealing its potential in producing enantiomerically pure substances. Such studies are significant for the pharmaceutical industry, where the chirality of compounds can drastically affect drug efficacy and safety (Mamaghani, 2002).
Material Science and Photolithography
The compound and its derivatives are being researched in material science for the development of novel materials with specific optical properties. They have been used in photoresist compositions for lithography, highlighting their role in the advancement of microfabrication technologies (Okoroanyanwu et al., 1998).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQBPEKAJJSVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283538 | |
Record name | 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-19-3 | |
Record name | NSC122583 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC31995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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